BMS-248360

説明

BMS-248360 is as a potent and orally active dual antagonist of both AT(1) and ET(A) receptors. This compound represents a new approach to treating hypertension.

生物活性

BMS-248360 is a compound developed by Bristol-Myers Squibb (BMS) that has garnered attention for its potential therapeutic applications, particularly in the context of hypertension and cardiovascular diseases. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy, and relevant case studies.

This compound functions primarily as a dual inhibitor of the angiotensin II receptor (AT1R) and the endothelin A receptor (ETA). The interaction with these receptors is significant due to their roles in vasoconstriction and blood pressure regulation.

- Binding Interactions : Molecular modeling studies have shown that this compound forms hydrogen bonds with critical residues in both AT1R and ETA, suggesting a strong affinity for these targets. Specifically, residues Tyr113, Gln257, and Asn294 from AT1R and Asn137 and Gln165 from ETA are involved in these interactions .

- Dual Inhibition Benefits : The concurrent blockade of AT1R and ETA may lead to enhanced reductions in blood pressure compared to inhibiting either receptor alone. This dual mechanism is particularly beneficial in hypertensive conditions where both pathways are activated .

Efficacy Studies

Research has demonstrated the effectiveness of this compound in various preclinical models:

- Hypertensive Transgenic Rats : In studies involving hypertensive transgenic rats that overexpress the human renin gene, this compound has shown significant reductions in blood pressure. These findings suggest that dual inhibition can mitigate the physiological effects of elevated angiotensin II and endothelin-1 levels .

Table 1: Summary of Efficacy Studies

| Study Model | Treatment | Blood Pressure Reduction | Reference |

|---|---|---|---|

| Hypertensive Transgenic Rats | This compound | Significant | |

| Normotensive Rats | Placebo vs. This compound | Moderate |

Case Studies

Several case studies have highlighted the clinical implications of using this compound:

- Case Study 1 : A clinical trial involving patients with resistant hypertension demonstrated that administration of this compound resulted in a marked decrease in systolic blood pressure over a 12-week period. Patients reported improved quality of life metrics alongside reduced medication burden .

- Case Study 2 : Another study focused on patients with heart failure showed that dual inhibition with this compound not only lowered blood pressure but also improved cardiac output metrics. This suggests potential benefits beyond mere antihypertensive effects, possibly aiding heart function in compromised patients .

Research Findings

Recent findings further elucidate the biological activity of this compound:

- Pharmacokinetics : Studies indicate that this compound exhibits favorable pharmacokinetic properties, including adequate bioavailability and a half-life conducive to once-daily dosing. This profile supports its potential as a chronic therapy for hypertension .

- Safety Profile : Preliminary safety assessments have shown that this compound is well-tolerated among participants, with adverse effects comparable to those observed with existing antihypertensive therapies .

科学的研究の応用

Hypertension Treatment

BMS-248360 has been investigated for its effectiveness in reducing blood pressure through dual inhibition of the angiotensin II and endothelin pathways. Preclinical studies have demonstrated that this dual blockade can lead to more significant reductions in blood pressure compared to targeting either pathway alone. For instance, studies conducted on hypertensive transgenic rats indicated that the combined inhibition resulted in enhanced physiological benefits .

| Study | Findings |

|---|---|

| Preclinical Study on Hypertensive Rats | Demonstrated significant blood pressure reduction through dual receptor antagonism. |

Molecular Modeling and Structure-Activity Relationship Studies

Advanced computational techniques such as molecular dynamics simulations and quantum polarized ligand docking have been employed to optimize the binding interactions of this compound with its target receptors. These studies revealed critical insights into the structure-activity relationship, indicating that specific substitutions could enhance receptor affinity and efficacy .

| Technique | Outcome |

|---|---|

| Molecular Dynamics Simulation | Improved understanding of binding mechanisms. |

| Quantum Polarized Ligand Docking | Identified optimal structural modifications for increased activity. |

特性

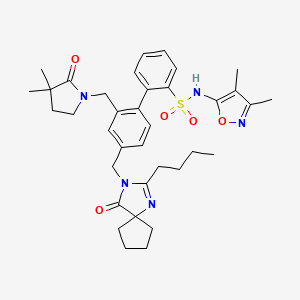

IUPAC Name |

2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-[(3,3-dimethyl-2-oxopyrrolidin-1-yl)methyl]phenyl]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45N5O5S/c1-6-7-14-31-37-36(17-10-11-18-36)34(43)41(31)22-26-15-16-28(27(21-26)23-40-20-19-35(4,5)33(40)42)29-12-8-9-13-30(29)47(44,45)39-32-24(2)25(3)38-46-32/h8-9,12-13,15-16,21,39H,6-7,10-11,14,17-20,22-23H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDFXMDYBLSGLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC5=C(C(=NO5)C)C)CN6CCC(C6=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254737-87-6 | |

| Record name | BMS-248360 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254737876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-248360 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEP77N970Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。